molecular formula Cl9Si4 B1601975 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane CAS No. 62257-60-7

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane

Cat. No.: B1601975
CAS No.: 62257-60-7
M. Wt: 431.4 g/mol
InChI Key: CQZJOFOWTBYBAQ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is a complex organosilicon compound characterized by its unique structure, which includes multiple chlorine and silicon atoms. This compound is notable for its high reactivity and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane typically involves the reaction of trichlorosilane with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

SiHCl3+SiCl4Cl3Si-SiCl2SiCl3\text{SiHCl}_3 + \text{SiCl}_4 \rightarrow \text{Cl}_3\text{Si-SiCl}_2\text{SiCl}_3 SiHCl3​+SiCl4​→Cl3​Si-SiCl2​SiCl3​

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing products.

    Reduction: Reduction reactions can yield simpler silicon compounds.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silicon dioxide, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is used in several scientific research areas:

    Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.

    Materials Science: The compound is used in the production of silicon-based materials, including semiconductors and coatings.

    Nanotechnology: It is employed in the fabrication of nanoscale silicon structures.

    Industry: The compound is used in the manufacture of high-performance materials and coatings.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane exerts its effects involves the reactivity of its silicon-chlorine bonds. These bonds can undergo various chemical transformations, leading to the formation of new silicon-containing products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: A simpler organosilicon compound with fewer chlorine atoms.

    Silicon Tetrachloride: Another silicon-chlorine compound used in similar applications.

    Hexachlorodisilane: A related compound with a different silicon-chlorine arrangement.

Uniqueness

1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane is unique due to its specific arrangement of silicon and chlorine atoms, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring high reactivity and specific chemical transformations.

Properties

InChI

InChI=1S/Cl9Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZJOFOWTBYBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl9Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40810302
Record name 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62257-60-7
Record name 1,1,1,3,3,3-Hexachloro-2-(trichlorosilyl)trisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trichlorosilyl)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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